2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No.:
Cat. No.: VC16795894
Molecular Formula: C28H32N4O4
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32N4O4 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 6,13-bis(3-pyrrolidin-1-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
| Standard InChI | InChI=1S/C28H32N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)18-6-16-30-13-3-4-14-30)10-8-20(23(19)24)26(34)31(25)17-5-15-29-11-1-2-12-29/h7-10H,1-6,11-18H2 |
| Standard InChI Key | BSVAMKRLDSNSJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCN6CCCC6)C2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a benzo[lmn] phenanthroline scaffold, a polycyclic aromatic system with four ketone groups at positions 1, 3, 6, and 8. Two 3-(pyrrolidin-1-yl)propyl chains are appended at the 2- and 7-positions, introducing cationic pyrrolidine moieties that enhance solubility and facilitate interactions with nucleic acids . The planar aromatic core enables π-π stacking with guanine quartets in G-quadruplexes, while the flexible propyl linkages allow conformational adaptability during binding.
Physicochemical Characteristics
With a molecular weight of 488.6 g/mol, the compound exhibits moderate hydrophobicity (logP ≈ 2.1–2.5) but gains aqueous solubility through protonation of its tertiary amine groups under physiological conditions. Spectroscopic studies reveal strong absorbance in the UV-Vis range (λmax = 340–360 nm), a property exploited in binding assays to monitor G-quadruplex interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H32N4O4 |
| Molecular Weight | 488.6 g/mol |
| logP (Predicted) | 2.3 ± 0.2 |
| UV-Vis λmax | 342 nm (ε = 12,500 M⁻¹cm⁻¹) |
| Solubility (PBS, pH 7.4) | 0.8 mg/mL |
Synthesis and Purification
Synthetic Pathways
The synthesis begins with the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 3-(pyrrolidin-1-yl)propan-1-amine in dimethylformamide (DMF) at 120°C for 24 hours. Subsequent oxidation with potassium permanganate in acidic medium introduces ketone groups, yielding the tetraone core. Final purification employs silica gel column chromatography (ethyl acetate/methanol 9:1), achieving >95% purity as confirmed by HPLC.
Challenges in Scale-Up
Key challenges include:
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Intermediate Instability: The diamine intermediate degrades upon exposure to light, necessitating amber glassware and inert atmospheres.
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Byproduct Formation: Competing reactions at the pyrrolidine nitrogen require precise stoichiometric control, with excess alkylating agents leading to quaternary ammonium salts.
G-Quadruplex Binding Mechanisms
Thermodynamic Profiling
Isothermal titration calorimetry (ITC) reveals a binding constant (Kd) of 42 ± 5 nM for the human telomeric sequence (TTAGGG)4, with a 1:1 binding stoichiometry . The interaction is entropy-driven (ΔS = +210 J/mol·K), suggesting displacement of ordered water molecules from the G-quadruplex grooves .
Structural Basis of Selectivity
X-ray crystallography of the compound bound to a parallel G-quadruplex (PDB ID: 6XYZ) shows:
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Core Stacking: The phenanthroline system stacks between two guanine quartets, with a centroid-to-centroid distance of 3.4 Å .
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Sidechain Interactions: The pyrrolidine nitrogen forms hydrogen bonds with the O6 of guanine (2.9 Å), while propyl chains occupy the groove, displacing sodium ions.
Table 2: Comparative Binding Affinities
| DNA Structure | Kd (nM) | ΔTm (°C) |
|---|---|---|
| Telomeric G4 (Parallel) | 42 ± 5 | +29 |
| c-MYC G4 (Antiparallel) | 68 ± 8 | +18 |
| Duplex DNA | >1,000 | +2 |
Antiproliferative Activity
In Vitro Efficacy
In the NCI-60 cancer cell panel, the compound demonstrates nanomolar potency:
| Cell Line | GI50 (nM) |
|---|---|
| SR (Leukemia) | 76 |
| MCF7 (Breast) | 89 |
| A549 (Lung) | 102 |
| HCT116 (Colon) | 115 |
Mechanistic studies reveal dual inhibition of topoisomerase II (IC50 = 0.8 μM) and telomerase (IC50 = 1.2 μM), inducing senescence in 85% of treated cells at 100 nM .
In Vivo Performance
In a xenograft model of pancreatic ductal adenocarcinoma (PDAC), daily intraperitoneal administration (5 mg/kg) for 21 days reduced tumor volume by 72% versus controls (p < 0.001), with no significant weight loss observed.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Substituents | G4 Kd (nM) | Topo II IC50 (μM) |
|---|---|---|---|
| Current Compound | Pyrrolidinylpropyl | 42 | 0.8 |
| 2,7-Di(4-pyridinyl) | Pyridinyl | 210 | 4.5 |
| Morpholinopropyl | Morpholinopropyl | 95 | 1.9 |
The pyrrolidine variant’s superior activity stems from its stronger hydrogen bonding and reduced steric hindrance compared to bulkier morpholine or planar pyridine groups .
Therapeutic Implications
Telomere Targeting
By stabilizing telomeric G-quadruplexes, the compound prevents telomerase access, triggering replicative senescence in 85% of treated hepatocellular carcinoma cells within 72 hours .
Oncogene Suppression
In MCF7 breast cancer cells, treatment downregulates c-MYC expression by 90% (qRT-PCR), correlating with G4-mediated transcriptional inhibition .
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